Cas no 2137146-04-2 (tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate
- 2137146-04-2
- tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate
- EN300-1163790
-
- Inchi: 1S/C14H17ClFNO3/c1-14(2,3)20-13(19)17-12(6-7-18)10-5-4-9(15)8-11(10)16/h4-5,7-8,12H,6H2,1-3H3,(H,17,19)/t12-/m0/s1
- InChI Key: LEWDAGXTMMYMFB-LBPRGKRZSA-N
- SMILES: ClC1C=CC(=C(C=1)F)[C@H](CC=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 301.0880993g/mol
- Monoisotopic Mass: 301.0880993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163790-50mg |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 50mg |
$900.0 | 2023-10-03 | ||
Enamine | EN300-1163790-100mg |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 100mg |
$943.0 | 2023-10-03 | ||
Enamine | EN300-1163790-5.0g |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1163790-0.1g |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 0.1g |
$943.0 | 2023-06-08 | ||
Enamine | EN300-1163790-2.5g |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1163790-1000mg |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 1000mg |
$1070.0 | 2023-10-03 | ||
Enamine | EN300-1163790-250mg |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 250mg |
$985.0 | 2023-10-03 | ||
Enamine | EN300-1163790-10.0g |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 10g |
$4606.0 | 2023-06-08 | ||
Enamine | EN300-1163790-500mg |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 500mg |
$1027.0 | 2023-10-03 | ||
Enamine | EN300-1163790-5000mg |
tert-butyl N-[(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |
2137146-04-2 | 5000mg |
$3105.0 | 2023-10-03 |
tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate
Comprehensive Overview of tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate (CAS No. 2137146-04-2)
The compound tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate (CAS No. 2137146-04-2) is a specialized organic intermediate widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structural features, including the tert-butyl carbamate group and the 4-chloro-2-fluorophenyl moiety, make it a valuable building block for the development of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeted therapies.
In recent years, the demand for chiral intermediates like tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate has surged, driven by advancements in asymmetric synthesis and the growing focus on enantioselective drug design. The compound's CAS No. 2137146-04-2 is often queried in scientific databases, reflecting its importance in medicinal chemistry. Its carbamate-protected amine functionality is particularly noteworthy, as it offers stability under diverse reaction conditions while enabling selective deprotection for further derivatization.
The 4-chloro-2-fluorophenyl group in this compound is a recurring pharmacophore in many FDA-approved drugs, contributing to enhanced binding affinity and metabolic stability. This structural motif aligns with current trends in fragment-based drug discovery (FBDD), where small, well-characterized molecules are used to construct larger lead compounds. As such, tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate is frequently discussed in forums and publications related to structure-activity relationship (SAR) studies.
From a synthetic perspective, the compound's tert-butyloxycarbonyl (Boc) group is a critical feature, as it serves as a protective group for amines in multi-step organic transformations. This attribute makes CAS No. 2137146-04-2 a versatile reagent in peptide synthesis and heterocyclic chemistry. Researchers often explore its reactivity with nucleophiles or its use in Pd-catalyzed cross-coupling reactions, topics that dominate recent literature searches in organic chemistry.
Environmental and regulatory considerations also play a role in the compound's applications. With increasing emphasis on green chemistry, scientists are investigating solvent-free or catalytic methods to incorporate tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate into sustainable synthetic routes. Its compatibility with biocatalysis and flow chemistry systems is another area of active research, addressing the pharmaceutical industry's need for scalable and eco-friendly processes.
In analytical chemistry, the characterization of CAS No. 2137146-04-2 involves advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring high purity for critical applications. The compound's spectral data is frequently requested in online chemical forums, highlighting its role as a reference material in method development. Its stability under various storage conditions is another practical consideration for laboratories handling this intermediate.
Looking ahead, the significance of tert-butyl N-(1S)-1-(4-chloro-2-fluorophenyl)-3-oxopropylcarbamate is expected to grow, particularly in the development of targeted cancer therapies and central nervous system (CNS) drugs. Its structural features align with modern drug design principles, including molecular hybridization strategies that combine multiple pharmacophores. As the pharmaceutical industry continues to prioritize small-molecule innovation, this compound will remain a key subject of research and commercial interest.
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